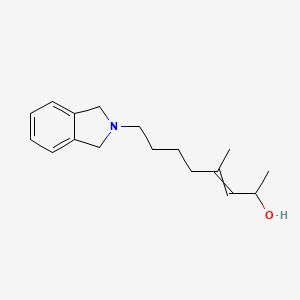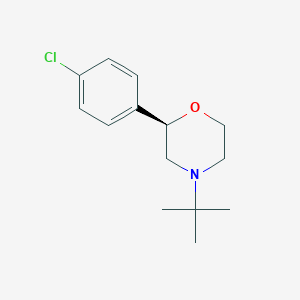![molecular formula C12H12F3IO B12625543 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 920334-25-4](/img/structure/B12625543.png)
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and pent-4-en-1-yloxy groups attached to a benzene ring
Vorbereitungsmethoden
Die Synthese von 1-Iod-2-[(Pent-4-en-1-yl)oxy]-4-(trifluormethyl)benzol beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit einem geeigneten Benzolderivat, das eine Trifluormethylgruppe enthält.
Veretherung: Die Pent-4-en-1-yloxy-Gruppe wird durch eine Veretherungsreaktion eingeführt, bei der das Benzolderivat mit Pent-4-en-1-ol in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) reagiert.
Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind aber für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
1-Iod-2-[(Pent-4-en-1-yl)oxy]-4-(trifluormethyl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Nukleophile durch nukleophile Substitutionsreaktionen ersetzt werden. Häufige Reagenzien sind Natriumazid (NaN3) und Kaliumcyanid (KCN).
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Pent-4-en-1-yloxy-Gruppe, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4).
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) reduziert werden, wobei die Doppelbindung in der Pent-4-en-1-yloxy-Gruppe angegriffen wird.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Analyse Chemischer Reaktionen
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yloxy group, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), targeting the double bond in the pent-4-en-1-yloxy group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Iod-2-[(Pent-4-en-1-yl)oxy]-4-(trifluormethyl)benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Baustein bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuer Materialien mit spezifischen Eigenschaften nützlich.
Medizinische Chemie: Es wird wegen seiner potenziellen biologischen Aktivitäten und als Vorläufer bei der Synthese pharmazeutischer Verbindungen untersucht.
Wirkmechanismus
Der Mechanismus, durch den 1-Iod-2-[(Pent-4-en-1-yl)oxy]-4-(trifluormethyl)benzol seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der organischen Synthese fungiert es als reaktives Zwischenprodukt und nimmt an verschiedenen chemischen Reaktionen teil. Die beteiligten molekularen Ziele und Pfade werden durch die Art der Reaktionen bestimmt, die es durchläuft .
Wirkmechanismus
The mechanism by which 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Iod-2-[(Pent-4-en-1-yl)oxy]-4-(trifluormethyl)benzol kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-Iod-2-[(2-Methylallyl)oxy]benzol: Ähnlich in der Struktur, aber mit einer anderen Alkylgruppe.
4-Iodbenzotrifluorid: Enthält eine Iod- und Trifluormethylgruppe, aber keine Etherbindung.
4-Ioddiphenylether: Enthält eine Iod- und Phenoxygruppe und unterscheidet sich in den Substituenten am Benzolring.
Die Einzigartigkeit von 1-Iod-2-[(Pent-4-en-1-yl)oxy]-4-(trifluormethyl)benzol liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleiht .
Eigenschaften
CAS-Nummer |
920334-25-4 |
|---|---|
Molekularformel |
C12H12F3IO |
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
1-iodo-2-pent-4-enoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-4-7-17-11-8-9(12(13,14)15)5-6-10(11)16/h2,5-6,8H,1,3-4,7H2 |
InChI-Schlüssel |
OJNXXYVSHBCVQV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


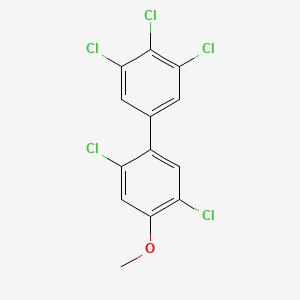
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)
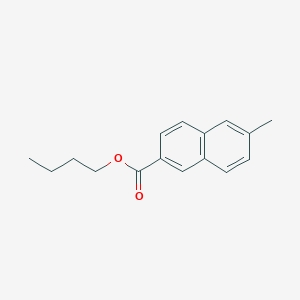
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
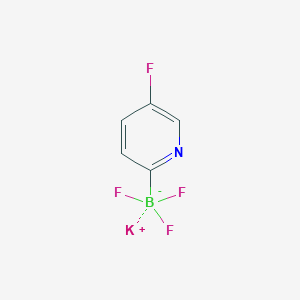
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
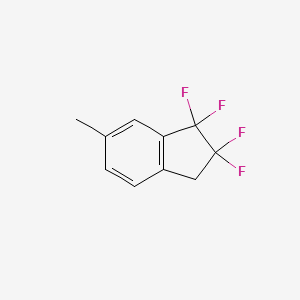
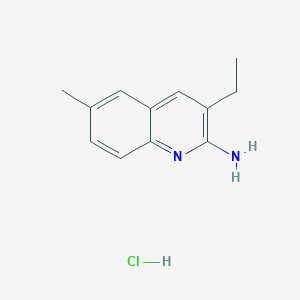
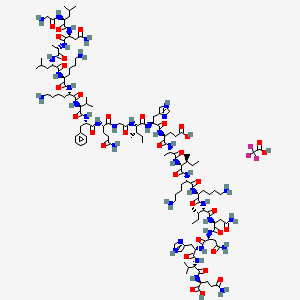
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
